molecular formula C21H16N4O4S B2489543 (Z)-ethyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 342377-37-1

(Z)-ethyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No. B2489543
CAS RN: 342377-37-1
M. Wt: 420.44
InChI Key: RCCXRUXJGYTREA-VBKFSLOCSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic organic or inorganic substrates. For example, Fang Qiao-yun (2012) optimized the synthesis technology of a related compound using hydrazine hydrate reduction, achieving a high yield of 92.0% under optimum conditions (Fang Qiao-yun, 2012). Similarly, Mohamed (2014) demonstrated the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives through interactions between ethyl 2-(benzo[d]thazol-2-yl)acetate and various derivatives (H. M. Mohamed, 2014).

Molecular Structure Analysis

The molecular structure of these compounds is analyzed using various spectroscopic methods, including NMR, IR, and X-ray crystallography. For instance, İ. Koca and colleagues (2014) synthesized a specific compound and characterized it using elemental analyses, IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods, providing a comprehensive understanding of the molecular structure (İ. Koca et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of these compounds often involves nucleophilic substitution reactions, as well as the formation of new bonds and functional groups. For example, Koh and colleagues (1999) studied the kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines, revealing insights into the nucleophilic substitution mechanisms (H. Koh et al., 1999).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. Zhenfeng Zhang and colleagues (2011) explored the crystal packing of similar compounds, highlighting the role of nonhydrogen bonding interactions, such as N⋯π and O⋯π interactions, in determining the physical properties (Zhenfeng Zhang et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further transformations, are essential for the compound's applications. The study by Thalluri et al. (2014) on the synthesis of ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate showcases the compound's versatility in chemical reactions (Kishore Thalluri et al., 2014).

Scientific Research Applications

Synthesis Techniques

The compound "(Z)-ethyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate" and its derivatives are synthesized using various chemical methods. For instance, a study focused on the synthesis technology of a structurally similar compound, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate, using the hydrazine hydrate reduction method. This method demonstrated stable, simple, and high-yield synthesis, suitable for industrial production (Fang Qiao-yun, 2012).

Crystal Packing and Interactions

Studies have examined the crystal packing of related compounds, such as ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, revealing interesting chemical interactions. This compound utilizes rare N⋯π interactions and hydrogen bonds to form specific crystal structures, indicating unique chemical behavior and potential applications in material science (Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011).

Supramolecular Structures

Compounds with similar structures have been linked through hydrogen bonds to form supramolecular structures in one, two, and three dimensions. This indicates the compound's potential application in creating complex molecular assemblies (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, C. Glidewell, 2007).

Mechanism of Action

The mechanism of action for this compound is not clear from the available information.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

ethyl 4-[[(Z)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-2-29-21(26)15-3-7-17(8-4-15)23-12-16(11-22)20-24-19(13-30-20)14-5-9-18(10-6-14)25(27)28/h3-10,12-13,23H,2H2,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCXRUXJGYTREA-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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